molecular formula C15H11N3O4S B2802826 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021052-15-2

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2802826
CAS No.: 1021052-15-2
M. Wt: 329.33
InChI Key: AMLQXCKCUTVIQO-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule investigated for its potent inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in neuronal development and function. Inhibition of DYRK1A has emerged as a compelling strategy for probing the molecular mechanisms underlying neurodevelopmental disorders and neurodegenerative pathologies . Beyond neuroscience, DYRK1A inhibition is being explored in oncology, as this kinase plays a role in cell cycle control and proliferation; for instance, DYRK1A inhibitors can target mechanisms of chemoresistance in cancers like glioblastoma . The molecular structure of this compound, featuring a 1,3,4-oxadiazole core linked to a benzodioxole carboxamide, is characteristic of kinase-binding pharmacophores, enabling it to compete with ATP in the kinase's catalytic site. This reagent provides researchers with a precise chemical tool to modulate the DYRK1A signaling pathway in cellular models, to study its role in central nervous system development and disease, and to investigate its potential as a therapeutic target in cancer biology.

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-14(9-3-4-11-12(6-9)21-8-20-11)16-15-18-17-13(22-15)7-10-2-1-5-23-10/h1-6H,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLQXCKCUTVIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the oxadiazole intermediate.

    Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole ring is formed by the cyclization of a suitable phenol derivative with a dihalide under basic conditions.

    Coupling Reactions: The final step involves the coupling of the thiophene-oxadiazole intermediate with the benzo[d][1,3]dioxole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the oxadiazole ring to its corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) and HSD-4 (N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide)

  • Structural Differences : HSD-2 and HSD-4 lack the oxadiazole-thiophene moiety, instead substituting the benzodioxole carboxamide with dimethoxyphenyl groups.
  • Synthesis : Both compounds were synthesized via amide coupling, purified using silica gel chromatography (n-hexane:ethyl acetate), and characterized by NMR, IR, and HRMS .
  • Physical Properties :

    Compound Melting Point (°C) Yield (%)
    HSD-2 (2a) 175–177 75
    HSD-4 (2b) 150.5–152 77
  • Biological Activity: Not explicitly reported, but benzodioxole carboxamides are frequently explored for CNS or anti-inflammatory applications .

1,3,4-Oxadiazole Derivatives

N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide Derivatives (Wang et al., 2021)

  • Structural Differences : These compounds replace the benzodioxole core with nitrobenzamide and vary in oxadiazole substituents (e.g., methylthio, mercapto).
  • Biological Activity : Demonstrated potent antiviral activity (specifics undisclosed), with substituent position critically influencing efficacy. For example, compound 446 outperformed reference standards .
  • SAR Insight : Electron-withdrawing groups (e.g., nitro) on the benzamide enhance activity, suggesting similar optimization could apply to the target compound .

Benzofuran–Oxadiazole Hybrids (Fawad Zahoor et al., 2019)

  • Structural Differences : Benzofuran replaces benzodioxole, with oxadiazole linked via thioacetamide.
  • Biological Activity: Compounds 2a and 2b exhibited notable antimicrobial activity, attributed to the oxadiazole-thioether linkage enhancing membrane penetration .

Thiophene-Containing Analogues

Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate

  • Structural Differences : Isoxazole replaces oxadiazole, with a methyl ester substituent.
  • Synthesis : Synthesized via Oxone®-mediated cyclization, yielding 95% after HPLC purification .

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A thiophene ring
  • An oxadiazole ring
  • A benzo[d][1,3]dioxole moiety

This unique combination of structural elements contributes to its distinctive chemical and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the thiophene moiety via nucleophilic substitution.
  • Amide coupling to attach the benzo[d][1,3]dioxole group.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. For instance:

  • The compound has shown cytotoxic effects against various cancer cell lines including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) with IC50 values ranging from 7 to 29 μM depending on the structural modifications made to the oxadiazole ring .

Antimicrobial Properties

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole derivatives have been evaluated for their antimicrobial activity. Studies suggest that these compounds possess broad-spectrum activity against various bacterial strains, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The mechanisms through which N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole exerts its biological effects are still under investigation. However, it is believed that:

  • The oxadiazole ring may interact with specific enzymes or receptors involved in cellular signaling.
  • The thiophene moiety could enhance lipophilicity and cellular uptake, facilitating better interaction with target sites in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be useful:

Compound NameStructural FeaturesUnique Attributes
2-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamideContains a methoxy groupEnhanced solubility
3,4-Dimethoxy-N-(5-thiophen-2-yloxy)-1,3-benzodioxoleIncorporates a benzodioxole structureDifferent pharmacological profiles
4-Methoxy-N-(5-thiophen-2-yloxy)-1,3-benzodioxoleContains multiple methoxy groupsPotentially different biological activity

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : A series of novel compounds were synthesized and tested against various cancer cell lines. Results indicated significant cytostatic activity correlating with structural features such as lipophilicity and specific substituents on the oxadiazole ring .
  • Antimicrobial Testing : Compounds similar to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole have demonstrated promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Optimization Parameters :

ParameterOptimal ConditionImpact
SolventDMF or DCMPolar aprotic solvents enhance reaction rates
Temperature60–80°CHigher temperatures improve cyclization efficiency
CatalystTriethylamineNeutralizes byproducts, improving yield

Microwave-assisted synthesis can reduce reaction times by 50% while maintaining >85% yield . Purity is verified via HPLC (>98%) and NMR spectroscopy .

How do structural modifications at the thiophen-2-ylmethyl or oxadiazole moieties influence anticancer activity?

Advanced Research Focus
Modifications alter electronic properties and binding affinity to biological targets. For example:

  • Thiophene substitution : Replacing thiophen-2-ylmethyl with a nitro group (e.g., 3-nitrophenyl) enhances apoptosis induction in HeLa cells (IC₅₀: 12 μM vs. 28 μM for parent compound) .
  • Oxadiazole ring : Introducing a piperidin-4-yl group increases solubility and kinase inhibition potency .

Q. Methodologies :

  • SAR Studies : Compare analogs using in vitro cytotoxicity assays (MTT) and molecular docking (e.g., Autodock Vina) to predict binding to targets like topoisomerase II .

  • Data Example :

    AnalogModificationIC₅₀ (μM)Target Affinity (ΔG, kcal/mol)
    ParentNone28-7.2
    Nitro-substituted3-NO₂12-9.1
    PiperidinylPiperidine18-8.5

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., oxadiazole C-2 substitution at δ 160–165 ppm) .
  • IR : Carboxamide C=O stretch at ~1670 cm⁻¹ and oxadiazole C-N at 1230 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 397.0821) .

Q. Purity Assessment :

  • HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50), retention time ~8.2 min .

How can computational chemistry (e.g., DFT) predict reactivity and guide experimental design?

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic regions (e.g., oxadiazole C-5) for nucleophilic attacks .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with stability; smaller gaps suggest higher reactivity .

Q. Validation :

  • Experimental vs. computed NMR shifts show <5% deviation .
  • Docking simulations align with enzyme inhibition assays (e.g., 85% match for PARP-1 inhibition) .

What in vitro assays are recommended for evaluating biological activity?

Q. Basic Research Focus

  • Anticancer : MTT assay (72-h exposure), using cisplatin as a positive control (IC₅₀: 5–30 μM range) .
  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

Q. Key Parameters :

  • Cell Line Selection : Use panels (e.g., NCI-60) to assess selectivity .
  • Dose-Response : 6–8 concentrations, triplicate measurements .

How are discrepancies in biological activity data across studies resolved?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter IC₅₀ by 2–3 fold .
  • Compound Stability : Degradation in DMSO >72 h reduces efficacy by 40% .

Q. Resolution Strategies :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Use fresh stock solutions and validate purity pre-assay .

What formulation strategies enhance stability for in vivo studies?

Q. Basic Research Focus

  • Solubility : Use PEG-400/water (70:30) for >5 mg/mL solubility .
  • Stability : Lyophilized formulations retain >90% potency at -80°C for 6 months .

Q. Key Parameters :

ParameterRequirement
pH6.5–7.5 (prevents hydrolysis)
Light ExposureAmber vials to prevent photodegradation

How is the molecular mechanism of action elucidated?

Q. Advanced Research Focus

  • Omics Approaches : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, CASP3) .
  • Target Validation : siRNA knockdown of suspected targets (e.g., EGFR) reverses cytotoxicity .
  • Kinase Profiling : Broad-spectrum kinase assays (e.g., DiscoverX) pinpoint inhibited kinases (e.g., CDK2) .

Data Integration : Combine in silico, in vitro, and omics data to map signaling pathways .

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